5-Bromo-2-(trifluoromethyl)benzaldehyde
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Overview
Description
5-Bromo-2-(trifluoromethyl)benzaldehyde: is an organic compound with the molecular formula C8H4BrF3O and a molecular weight of 253.02 g/mol . It is characterized by the presence of a bromine atom and a trifluoromethyl group attached to a benzaldehyde core. This compound is typically a colorless to light yellow liquid and is sensitive to air .
Mechanism of Action
Target of Action
It’s known that benzaldehyde derivatives can interact with various biological targets, depending on their specific chemical structure and the presence of functional groups .
Mode of Action
Benzaldehyde derivatives can exhibit a range of biological activities, including antimicrobial, anti-inflammatory, and anticancer effects, depending on their specific interactions with biological targets .
Biochemical Pathways
Benzaldehyde derivatives can influence a variety of biochemical pathways, depending on their specific targets .
Pharmacokinetics
These properties can be influenced by factors such as the compound’s chemical structure, route of administration, and the patient’s physiological condition .
Result of Action
Benzaldehyde derivatives can have a range of effects at the molecular and cellular level, depending on their specific targets and mode of action .
Action Environment
The action, efficacy, and stability of 5-Bromo-2-(trifluoromethyl)benzaldehyde can be influenced by various environmental factors . These may include the pH of the environment, the presence of other compounds, and temperature .
Preparation Methods
Synthetic Routes and Reaction Conditions: One common method for synthesizing 5-Bromo-2-(trifluoromethyl)benzaldehyde involves the reduction of 2-bromo-5-trifluoromethyl-benzonitrile. The process includes dissolving the benzonitrile in toluene and cooling the solution to -78°C. Diisobutylaluminium hydride is then added, and the mixture is stirred at -78 to -50°C for two hours. Water is added to the reaction, and the mixture is allowed to warm to room temperature. The product is extracted with dichloromethane, washed, dried, and purified by flash chromatography .
Industrial Production Methods: Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves careful control of reaction conditions to ensure high yield and purity. The use of automated systems for temperature control, reagent addition, and product extraction is common in industrial settings .
Chemical Reactions Analysis
Types of Reactions: 5-Bromo-2-(trifluoromethyl)benzaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form carboxylic acids.
Reduction: The aldehyde group can be reduced to form alcohols.
Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminium hydride (LiAlH4) are used.
Substitution: Nucleophiles like sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu) are employed.
Major Products:
Oxidation: 5-Bromo-2-(trifluoromethyl)benzoic acid.
Reduction: 5-Bromo-2-(trifluoromethyl)benzyl alcohol.
Substitution: Various substituted benzaldehydes depending on the nucleophile used.
Scientific Research Applications
5-Bromo-2-(trifluoromethyl)benzaldehyde is utilized in various scientific research fields:
Chemistry: It serves as an intermediate in the synthesis of more complex organic molecules and pharmaceuticals.
Biology: It is used in the study of enzyme inhibition and protein-ligand interactions.
Medicine: It is explored for its potential therapeutic properties and as a building block in drug development.
Industry: It is used in the production of agrochemicals, dyes, and polymers
Comparison with Similar Compounds
- 2-Bromo-5-(trifluoromethyl)benzaldehyde
- 5-Bromo-2-fluorobenzotrifluoride
- 4-Bromo-1,1,2-trifluoro-1-butene
- 1-Bromo-2,4,5-trifluorobenzene
Uniqueness: 5-Bromo-2-(trifluoromethyl)benzaldehyde is unique due to the presence of both a bromine atom and a trifluoromethyl group on the benzaldehyde ring. This combination imparts distinct chemical properties, such as increased reactivity and stability, making it valuable in various synthetic and research applications .
Properties
IUPAC Name |
5-bromo-2-(trifluoromethyl)benzaldehyde |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H4BrF3O/c9-6-1-2-7(8(10,11)12)5(3-6)4-13/h1-4H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PXLIYMKVPSMSHH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1Br)C=O)C(F)(F)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H4BrF3O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
253.02 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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